molecular formula C21H26ClN3O2 B023771 trans Nemonapride CAS No. 752154-64-6

trans Nemonapride

Cat. No.: B023771
CAS No.: 752154-64-6
M. Wt: 387.9 g/mol
InChI Key: KRVOJOCLBAAKSJ-KBXCAEBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans Nemonapride involves several steps, including the formation of key intermediates and their subsequent reactions. One efficient method for its preparation involves an addition-cyclization-deprotection process of the imine with a Grignard reagent . This method provides a concise and effective route to synthesize this compound with high selectivity .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: : trans Nemonapride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Properties

IUPAC Name

N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424988
Record name trans Nemonapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752154-64-6
Record name trans Nemonapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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